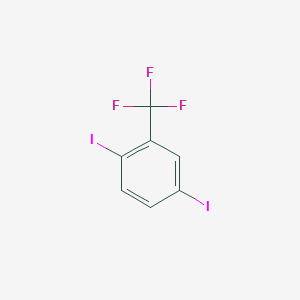

1,4-Diiodo-2-(trifluoromethyl)benzene

Description

Significance of Aryl Iodides in Modern Organic Synthesis

Aryl iodides, organic compounds where an iodine atom is directly attached to an aromatic ring, are fundamental building blocks in contemporary organic synthesis. fiveable.meontosight.ai Their utility stems primarily from the nature of the carbon-iodine (C-I) bond. The iodine atom serves as an excellent leaving group, making the C-I bond susceptible to cleavage and replacement. fiveable.me This reactivity is central to their extensive use in a wide array of chemical transformations.

One of the most prominent applications of aryl iodides is in transition-metal-catalyzed cross-coupling reactions. ontosight.ainih.gov These reactions, which form new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, are cornerstones of modern synthetic chemistry. Aryl iodides are highly valued substrates for foundational reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. ontosight.ai Beyond cross-coupling, aryl iodides are precursors for organometallic reagents through halogen-metal exchange and are used in the synthesis of hypervalent iodine compounds, which are important oxidizing agents. nih.gov The versatility of aryl iodides makes them indispensable for constructing the complex molecular architectures required in pharmaceuticals, agrochemicals, and materials science. ontosight.aichinesechemsoc.org

Key Reactions Involving Aryl Iodides

| Reaction Type | Description | Bond Formed |

|---|---|---|

| Suzuki-Miyaura Coupling | Reaction with an organoboron compound. | Carbon-Carbon |

| Heck Reaction | Reaction with an alkene. | Carbon-Carbon |

| Sonogashira Coupling | Reaction with a terminal alkyne. | Carbon-Carbon |

| Buchwald-Hartwig Amination | Reaction with an amine. | Carbon-Nitrogen |

| Ullmann Condensation | Copper-catalyzed reaction, often for forming diaryl ethers. | Carbon-Oxygen |

| Halogen-Metal Exchange | Reaction with organometallic reagents (e.g., Grignard reagents). | Carbon-Metal |

Strategic Importance of Trifluoromethylated Aromatic Systems

The trifluoromethyl (CF3) group is a privileged substituent in medicinal chemistry and materials science. mdpi.combohrium.com Its incorporation into an aromatic ring dramatically alters the molecule's physicochemical properties in several beneficial ways. The CF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which can significantly influence the electronic environment of the aromatic ring. mdpi.com

This modification leads to several strategic advantages in drug design:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to metabolic degradation by enzymes. mdpi.com This often increases the half-life of a drug, reducing the required dosage.

Increased Lipophilicity: The CF3 group increases the molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and distribution within the body, including penetration of the blood-brain barrier. mdpi.comnih.gov

Modulation of Binding Affinity: The electronic effects and steric bulk of the CF3 group can enhance a molecule's binding affinity and selectivity for its biological target through improved hydrophobic and electrostatic interactions. mdpi.com

These properties make the introduction of a CF3 group a key strategy for optimizing lead compounds in drug discovery and for developing advanced organic materials with tailored electronic characteristics. mdpi.comacs.org

Positioning of 1,4-Diiodo-2-(trifluoromethyl)benzene as a Versatile Synthetic Intermediate

This compound combines the key features of both aryl iodides and trifluoromethylated aromatics, positioning it as a highly valuable and versatile synthetic intermediate. Its structure offers two reactive sites—the iodine atoms—which can be functionalized sequentially or simultaneously.

The presence of the electron-withdrawing CF3 group at the 2-position differentiates the electronic environment of the two iodine atoms at the 1- and 4-positions. This electronic differentiation can lead to different reactivity profiles, potentially allowing for site-selective chemical reactions. For instance, one iodine atom might be more reactive in certain cross-coupling reactions than the other, enabling chemists to introduce one functional group at one position, and then a different functional group at the other in a subsequent step. This stepwise functionalization is a powerful strategy for the controlled and efficient synthesis of complex, highly substituted aromatic compounds that would be difficult to prepare by other means.

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 518343-63-0 aablocks.com |

| Molecular Formula | C7H3F3I2 aablocks.com |

| Molecular Weight | 397.90 g/mol aablocks.com |

| Structure | A benzene (B151609) ring substituted with two iodine atoms (at positions 1 and 4) and a trifluoromethyl group (at position 2). |

Overview of Key Research Domains

The unique structural attributes of this compound make it a valuable tool in several key research domains:

Medicinal Chemistry: As a scaffold, it allows for the introduction of a trifluoromethyl group and two other diverse substituents. This enables the rapid generation of libraries of complex molecules for screening as potential new therapeutic agents. The CF3 group can enhance the drug-like properties of the final compounds. mdpi.com

Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides relies on the synthesis of novel organic molecules. The metabolic stability and unique electronic properties conferred by the CF3 group are also highly desirable in this field. acs.org

Materials Science: The compound serves as a building block for creating advanced organic materials, such as polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The rigid aromatic core, combined with the electronic influence of the CF3 group and the potential for extension through the iodo-groups, allows for the synthesis of materials with specific electronic, optical, and physical properties.

Structure

3D Structure

Properties

IUPAC Name |

1,4-diiodo-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3I2/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOUDBUUUWOFGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624931 | |

| Record name | 1,4-Diiodo-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518343-63-0 | |

| Record name | 1,4-Diiodo-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Studies of 1,4 Diiodo 2 Trifluoromethyl Benzene

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of two carbon-iodine bonds makes 1,4-diiodo-2-(trifluoromethyl)benzene an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. The differential reactivity of the two C-I bonds, influenced by the electronic and steric effects of the adjacent trifluoromethyl group, allows for notable site-selectivity in these transformations.

Site-Selective Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, has been investigated using dihalogenated trifluoromethyl-benzene derivatives. In studies on the analogous compound, 1,4-dibromo-2-(trifluoromethyl)benzene, excellent site-selectivity is observed. lookchem.com The coupling reaction with arylboronic acids preferentially occurs at the halogen position para to the trifluoromethyl group (C-4). lookchem.comresearchgate.net This regioselectivity is attributed primarily to steric effects; the bulky trifluoromethyl group hinders the approach of the palladium catalyst to the C-1 halogen. researchgate.net

When one equivalent of an arylboronic acid is reacted with 1,4-dibromo-2-(trifluoromethyl)benzene, the primary product is the 4-aryl-1-bromo-2-trifluoromethylbenzene. researchgate.net This mono-arylated intermediate can then undergo a second coupling reaction if an excess of the arylboronic acid is used, leading to the formation of 2,5-diaryl-1-(trifluoromethyl)benzenes. researchgate.net This stepwise, selective reactivity provides a strategic route to unsymmetrically substituted trifluoromethylated bi- and terphenyls, which are of significant interest in medicinal and materials chemistry. lookchem.com The principles of this site-selectivity are directly applicable to this compound, where the greater reactivity of the C-I bond compared to the C-Br bond would be an additional factor.

Table 1: Site-Selective Suzuki-Miyaura Coupling of 1,4-Dihalogeno-2-(trifluoromethyl)benzene Data extrapolated from studies on 1,4-dibromo-2-(trifluoromethyl)benzene.

| Reactants | Catalyst System | Major Product (Mono-coupling) | Controlling Factor |

|---|---|---|---|

| 1,4-Dihalogeno-2-(trifluoromethyl)benzene + Arylboronic Acid (1.0 equiv) | Pd(PPh₃)₄ / K₂CO₃ | 4-Aryl-1-halogeno-2-(trifluoromethyl)benzene | Steric hindrance from CF₃ group directs coupling to C-4 |

| 1,4-Dihalogeno-2-(trifluoromethyl)benzene + Arylboronic Acid (2.5 equiv) | Pd(PPh₃)₄ / K₂CO₃ | 2,5-Diaryl-1-(trifluoromethyl)benzene | Stepwise coupling at C-4 then C-1 |

Site-Selective Sonogashira Coupling of Halogenated Trifluoromethylbenzenes

Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling of 1,4-dibromo-2-(trifluoromethyl)benzene with terminal alkynes also exhibits high site-selectivity. researchgate.net The reaction, catalyzed by palladium complexes, preferentially forms the C-C bond at the C-4 position, which is remote from the trifluoromethyl group. This selectivity has been confirmed through extensive NMR analysis and X-ray crystallography. researchgate.net

The rationale for this regioselectivity is consistent with that observed in Suzuki couplings, where the steric bulk of the CF₃ group at C-2 disfavors oxidative addition of the palladium catalyst at the adjacent C-1 halogen bond. researchgate.net This predictable selectivity allows for the synthesis of various functionalized alkynyl-substituted (trifluoromethyl)benzenes, which have been studied for their liquid-crystalline and photophysical properties. researchgate.net In some cases, depending on the catalyst and reaction conditions, the selectivity can be controlled to favor reaction at different positions, a phenomenon observed in other di- and tri-halogenated systems. rsc.orgnih.gov For instance, in related polyiodinated benzenes, Sonogashira coupling occurs exclusively at the most sterically accessible and electronically activated C-I bonds. researchgate.net

Palladium-Catalyzed Coupling Reactions with Aryl Halides

Palladium-catalyzed cross-coupling reactions are a versatile tool for forming new carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates. nih.gov While aryl iodides are generally more reactive than aryl bromides or chlorides, the development of advanced catalyst systems based on bulky, electron-rich phosphine (B1218219) ligands has enabled the efficient coupling of even less reactive aryl chlorides. nih.gov

In the context of this compound, the two iodine atoms serve as reactive handles for various palladium-catalyzed transformations beyond Suzuki and Sonogashira couplings. These include Heck, Stille, and Buchwald-Hartwig amination reactions. The principles of site-selectivity observed in Suzuki and Sonogashira reactions, driven by the steric and electronic influence of the CF₃ group, would likely extend to these other coupling methods. The development of palladium catalysts for specific transformations, such as the aryldifluoromethylation of aryl halides, highlights the continuous expansion of this chemical toolbox. nih.gov The mechanism of these reactions generally involves an oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation (in the case of coupling partners like organoborons or organotins) or migratory insertion, and concluding with a reductive elimination step to yield the product and regenerate the Pd(0) catalyst. d-nb.infobeilstein-journals.org

Copper-Mediated Fluorination of Aryl Iodides

The conversion of aryl iodides to aryl fluorides is a valuable transformation, particularly for the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. nih.gov Copper-mediated fluorination has emerged as a viable method for this conversion. researchgate.net The reaction typically employs a copper(I) source and a fluoride (B91410) salt, such as silver fluoride (AgF). nih.gov

While not specifically documented for this compound, the general applicability of this method to a diverse set of aryl iodides suggests its potential reactivity. researchgate.net The mechanism is proposed to proceed through the oxidative addition of the aryl iodide to a copper(I) species to form a transient arylcopper(III) intermediate. nih.gov Subsequent reductive elimination of the C-F bond furnishes the aryl fluoride product. The reaction tolerates a range of functional groups and can be effective even with sterically hindered substrates. nih.gov Given the presence of two C-I bonds in this compound, a selective mono-fluorination or a di-fluorination could potentially be achieved by controlling the reaction stoichiometry and conditions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those bearing strong electron-withdrawing groups and a suitable leaving group. wikipedia.orglibretexts.org The this compound molecule is well-suited for SNAr reactions. The trifluoromethyl group is a potent electron-withdrawing substituent that activates the benzene (B151609) ring towards nucleophilic attack. nih.gov Furthermore, iodine is an effective leaving group in this context.

The SNAr mechanism proceeds via a two-step addition-elimination process. libretexts.org A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com In the subsequent step, the leaving group is expelled, restoring the aromaticity of the ring. youtube.com

For this compound, the activating CF₃ group is expected to direct nucleophilic attack to the ortho (C-1) and para (C-4) positions, which are precisely where the iodine atoms are located. This makes both C-I bonds susceptible to substitution. The relative reactivity of the C-1 versus the C-4 position would depend on a balance of electronic activation and steric hindrance. The CF₃ group strongly activates the ortho position (C-1), but also presents significant steric hindrance. The para position (C-4) is also strongly activated electronically without the proximal steric hindrance, suggesting it may be the more favorable site for initial nucleophilic attack. This potential for selective substitution offers a pathway to asymmetrically functionalized trifluoromethylbenzene derivatives.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is the characteristic reaction of many aromatic compounds. masterorganicchemistry.com However, the reactivity of a benzene ring in EAS is highly dependent on the nature of its substituents. libretexts.org Electron-donating groups activate the ring, while electron-withdrawing groups deactivate it. msu.edu

The trifluoromethyl group is a powerful deactivating group due to its strong inductive electron-withdrawing effect. libretexts.org It directs incoming electrophiles to the meta position. The iodine atoms are also deactivating, albeit less so than the CF₃ group, and are considered ortho, para-directors. libretexts.org

In this compound, the ring is already heavily substituted and significantly deactivated towards further electrophilic attack. The positions meta to the CF₃ group are C-3 and C-5. The C-5 position is also ortho to one iodine (at C-4) and meta to the other (at C-1). The C-3 position is ortho to two halogens (at C-2 and C-4). The combined deactivating effects of the three substituents would make any further EAS reaction, such as nitration or halogenation, extremely difficult, requiring harsh reaction conditions. libretexts.orghu.edu.jo If a reaction were to occur, the regiochemical outcome would be complex, governed by the competing directing effects of the three groups, with substitution likely favoring the less sterically hindered C-5 position.

Radical Functionalization Pathways

The reactivity of this compound in radical reactions is primarily dictated by its two carbon-iodine (C-I) bonds and the electron-withdrawing trifluoromethyl (-CF3) group. The C-I bonds are significantly weaker than C-H, C-Br, or C-Cl bonds, making them susceptible to homolytic cleavage to generate aryl radicals. This process can be initiated by heat, light (photolysis), or radical initiators.

Once formed, the 4-iodo-2-(trifluoromethyl)phenyl radical or the 2-iodo-5-(trifluoromethyl)phenyl radical can participate in a variety of radical chain reactions. These include hydrogen atom abstraction, addition to unsaturated systems like alkenes and alkynes, and atom transfer radical polymerization (ATRP).

Furthermore, the trifluoromethyl group itself can be a site of radical functionalization, although this is less common than reactions at the C-I bond. Under specific reductive conditions, often involving photoredox catalysis, the Ar-CF3 motif can be activated. nih.gov This process typically involves an electron transfer to the arene to form a radical anion. nih.gov Subsequent fragmentation of this intermediate can lead to the cleavage of a C-F bond, generating a difluorobenzyl radical. nih.gov This radical can then be trapped by various agents, leading to defluoroalkylation or hydrodefluorination products. nih.gov While this reactivity has been demonstrated for a range of trifluoromethylarenes, its specific application to this compound would compete with the more facile C-I bond chemistry. nih.gov

Research into the radical trifluoromethylation of arenes has also expanded, utilizing reagents that generate the trifluoromethyl radical (•CF3). researchgate.net In the context of this compound, the primary reaction would likely involve the displacement of an iodine atom by the •CF3 radical, a process known as radical aromatic substitution (SHAr), to yield di- or tri-(trifluoromethyl)benzene derivatives.

| Reaction Type | Initiation Method | Key Intermediate | Potential Product Type |

| C-I Homolysis | Heat, Light, Radical Initiator | Aryl Radical | Substituted 2-(trifluoromethyl)iodobenzene |

| Reductive Defluoroalkylation | Photoredox Catalysis | Radical Anion, Difluorobenzyl Radical | Difluoroalkyl-substituted diiodobenzene |

| Radical Aromatic Substitution | Radical •CF3 Source | σ-complex (Wheland intermediate) | Bis(trifluoromethyl)iodobenzene |

Oxidative Transformations of Aryl Iodides

The iodine atoms in this compound are susceptible to oxidation, leading to the formation of hypervalent iodine compounds. These species, where the iodine atom has a formal oxidation state higher than +1, are valuable reagents in organic synthesis due to their oxidizing properties and ability to facilitate group transfers.

Common oxidants such as peroxy acids (e.g., m-CPBA), sodium periodate (B1199274), or potassium persulfate can oxidize one or both iodo groups. The initial oxidation typically yields an iodosyl (B1239551) derivative (Ar-I=O). Further oxidation can produce an iodyl species (Ar-IO2). These hypervalent iodine compounds are often unstable and are typically generated and used in situ or converted to more stable forms.

For instance, treatment with acetic anhydride (B1165640) can convert the iodosyl intermediate to an (diacetoxyiodo)arene (Ar-I(OAc)2), a stable and isolable crystalline solid. researchgate.net Given the two iodine atoms in the starting material, selective mono-oxidation or di-oxidation is possible, depending on the stoichiometry of the oxidant. The electron-withdrawing trifluoromethyl group can influence the reactivity of the adjacent iodine atom, potentially making it more electrophilic and susceptible to oxidation.

These hypervalent iodine derivatives of this compound can act as oxidants themselves or as precursors for other transformations. For example, they can mediate the oxidation of alcohols and phenols, or participate in reactions to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net The synthesis of cyclic hypervalent iodine reagents, such as benziodaoxolones from 2-iodobenzoic acids, highlights the versatility of these transformations. beilstein-journals.org

| Oxidant | Reaction Conditions | Intermediate/Product | Iodine Oxidation State |

| m-Chloroperoxybenzoic acid (m-CPBA) | CH2Cl2, 0 °C to rt | Iodosylbenzene derivative (Ar-I=O) | +3 |

| Sodium periodate (NaIO4) | H2O/MeCN | Iodylbenzene derivative (Ar-IO2) | +5 |

| Peracetic acid / Acetic anhydride | Acetic Acid | (Diacetoxyiodo)benzene derivative (Ar-I(OAc)2) | +3 |

Metal-Halogen Exchange Reactivity and Subsequent Quenching

Metal-halogen exchange is a fundamental and highly efficient method for converting aryl iodides into organometallic reagents. wikipedia.org For this compound, this reaction involves treating the compound with a strong organometallic base, typically an organolithium (e.g., n-BuLi, t-BuLi) or a Grignard reagent (e.g., iPrMgCl). wikipedia.orgimperial.ac.uk The exchange is thermodynamically driven by the formation of a more stable organometallic species (the arylmetal) and a less basic alkyl halide. imperial.ac.uk The rate of exchange follows the trend I > Br > Cl, making the diiodo compound highly reactive. wikipedia.org

A critical aspect of the metal-halogen exchange on this compound is regioselectivity. The presence of the trifluoromethyl group influences the acidity of the adjacent protons and the electronic environment of the C-I bonds. Research has shown that the reaction of this compound with isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) proceeds with high regioselectivity. researchgate.net The exchange occurs preferentially at the iodine atom at the 4-position (para to the CF3 group), yielding the 4-magnesiated-1-iodo-3-(trifluoromethyl)benzene intermediate. researchgate.net This selectivity is attributed to a combination of steric and electronic factors.

Once the organometallic intermediate is formed, it can be quenched with a wide variety of electrophiles to introduce new functional groups. This two-step sequence provides a powerful route to a diverse range of trisubstituted benzene derivatives that would be difficult to access directly. The choice of electrophile determines the final product.

| Reagent | Electrophile (E+) | Product after Quenching | Reference |

| iPrMgCl·LiCl | Iodine (I2) | 1,2,4-Triiodo-5-(trifluoromethyl)benzene | researchgate.net |

| n-BuLi | Dimethylformamide (DMF) | 4-Iodo-2-(trifluoromethyl)benzaldehyde | wikipedia.org |

| t-BuLi | Carbon dioxide (CO2) then H+ | 4-Iodo-2-(trifluoromethyl)benzoic acid | imperial.ac.uk |

| iPrMgCl | Allyl bromide | 1-Allyl-4-iodo-2-(trifluoromethyl)benzene | organic-chemistry.org |

| n-BuLi | Trimethylsilyl chloride (TMSCl) | 1-Iodo-4-(trimethylsilyl)-2-(trifluoromethyl)benzene | wikipedia.org |

Applications of 1,4 Diiodo 2 Trifluoromethyl Benzene in the Synthesis of Complex Molecules and Advanced Materials

Building Block in Pharmaceutical and Agrochemical Synthesis

The strategic placement of a trifluoromethyl group can profoundly impact the biological activity of a molecule. beilstein-journals.orgorganic-chemistry.org 1,4-Diiodo-2-(trifluoromethyl)benzene serves as a key starting material for the synthesis of various pharmaceutical and agrochemical compounds. The two iodine atoms, with their differing reactivity, allow for selective, stepwise functionalization through cross-coupling reactions. This enables the controlled assembly of complex molecular scaffolds. For instance, the trifluoromethyl group is a common feature in many modern drugs and pesticides, where it contributes to improved efficacy and metabolic stability. nih.govjelsciences.com

Precursor for Diverse Fluorinated Aromatic Compounds

The synthesis of fluorinated aromatic compounds is of significant interest due to their unique properties. thieme-connect.de However, direct fluorination of aromatic rings can be challenging to control. thieme-connect.de this compound offers an indirect and more controlled route to a wide array of fluorinated aromatics. thieme-connect.de The iodo groups can be readily replaced by various other functional groups through well-established methodologies like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. researchgate.netlookchem.combeilstein-journals.org This versatility allows for the synthesis of a broad spectrum of trifluoromethyl-containing aromatic and heteroaromatic compounds, which are otherwise difficult to access. thieme-connect.delookchem.com

Construction of Functionalized Oligo- and Poly-Aryl Systems

Oligo- and poly-aryl systems are important structural motifs in materials science, particularly for applications in organic electronics. researchgate.net The introduction of trifluoromethyl groups into these systems can fine-tune their electronic properties and improve their performance.

Synthesis of Trifluoromethyl-Substituted Di- and Terphenyls

Site-selective Suzuki-Miyaura reactions of this compound with arylboronic acids provide a convenient pathway to trifluoromethyl-substituted di- and terphenyls. researchgate.netlookchem.com The reaction exhibits excellent regioselectivity, with the initial coupling occurring preferentially at the 4-position due to steric hindrance from the adjacent trifluoromethyl group. researchgate.netlookchem.com This selective reactivity allows for the stepwise synthesis of unsymmetrical terphenyls by using different arylboronic acids in sequence.

Table 1: Site-Selective Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 4-Phenyl-1-iodo-2-(trifluoromethyl)benzene | 82 |

| 2 | 2-Methylphenylboronic acid | 4-(2-Methylphenyl)-1-iodo-2-(trifluoromethyl)benzene | 87 |

| 3 | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-1-iodo-2-(trifluoromethyl)benzene | 83 |

| 4 | 3,4-Dimethoxyphenylboronic acid | 4-(3,4-Dimethoxyphenyl)-1-iodo-2-(trifluoromethyl)benzene | 94 |

Data sourced from a study on the site-selective Suzuki-Miyaura reactions of 1,4-dibromo-2-(trifluoromethyl)benzene, which exhibits similar reactivity to the diiodo analogue. lookchem.com

Preparation of Fluorinated Alkynylbenzenes

The Sonogashira cross-coupling reaction provides a powerful tool for the synthesis of alkynyl-substituted aromatic compounds. nih.govnih.gov this compound can be selectively coupled with terminal alkynes to afford trifluoromethyl-substituted alkynylbenzenes. nih.gov Similar to the Suzuki-Miyaura reaction, the initial coupling occurs at the less sterically hindered 4-position. This allows for the synthesis of di-alkynyl systems or for the remaining iodo group to be used in subsequent transformations. These fluorinated alkynylbenzenes are valuable precursors for more complex conjugated systems. nih.gov

Development of Trifluoromethylated Cyclopropenes and Oligo-Cyclopropenes

Trifluoromethylated cyclopropenes are a class of strained molecules with significant potential in drug discovery and materials science. d-nb.infonih.govnih.gov The synthesis of these compounds has been a challenge, but recent advances have utilized trifluoromethyl-substituted diazoalkanes in rhodium-catalyzed cyclopropenation reactions with alkynes. d-nb.infonih.govresearchgate.net While not a direct application of this compound, the broader context of creating trifluoromethylated building blocks is relevant. For instance, bis-cyclopropenes have been synthesized through C-H functionalization using 1,4-diiodobenzene, highlighting a pathway that could potentially be adapted for the trifluoromethylated analogue. d-nb.info The development of methods to synthesize oligo-cyclopropenes, which are even rarer, further expands the potential applications of these unique structures in functional materials. d-nb.infonih.govnih.gov

Contributions to Optoelectronic and Materials Science

Engineering Materials with Specific Optical and Electrical Responses

The presence of the trifluoromethyl group and the diiodo substitution pattern on the benzene (B151609) ring are key features for engineering materials with specific optical and electrical properties, particularly for applications in organic electronics like Organic Light-Emitting Diodes (OLEDs). The trifluoromethyl group is known to enhance the electron-accepting properties of the aromatic core. mdpi.com This is a crucial aspect in the design of host materials for phosphorescent OLEDs, where efficient energy transfer to the phosphorescent emitter is required. researchgate.net

Derivatives of this compound can be synthesized to create materials with a wide energy gap, which is essential for hosting high-energy (blue) phosphorescent emitters. The incorporation of trifluoromethyl groups can lead to deep blue electroluminescence. The synthesis of such materials often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reaction, where the iodine atoms on the benzene ring are substituted with various aryl or acetylenic groups. mdpi.comresearchgate.net

For instance, the synthesis of bipolar host materials, which can transport both holes and electrons, is critical for achieving high-efficiency OLEDs. By coupling this compound with suitable donor and acceptor moieties, it is possible to fine-tune the HOMO and LUMO energy levels of the resulting material to facilitate charge injection and transport. researchgate.net The general synthetic approach would involve a step-wise or one-pot cross-coupling reaction.

Table 1: Representative Cross-Coupling Reaction for Optical Materials

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Potential Application | Reference |

| This compound | Arylboronic Acid | Pd(PPh₃)₄ | Trifluoromethyl-substituted bi- or terphenyl | OLED Host Material | researchgate.net |

| This compound | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Arylene Ethynylene | Luminescent Material | mdpi.com |

This table presents hypothetical reactions based on established methodologies for similar compounds.

The resulting trifluoromethyl-substituted materials are expected to exhibit high thermal stability, a key requirement for long-lasting electronic devices. mdpi.com The specific optical and electrical responses can be further modulated by the choice of the coupling partners, allowing for the creation of a library of materials with a range of emission colors and charge-transport properties.

Exploration of Mesomorphic Properties in Derivatives

The trifluoromethyl group is a well-established moiety in the design of liquid crystalline materials. mdpi.comfigshare.combeilstein-journals.org Its introduction into a molecular structure can significantly influence the mesomorphic behavior, including the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range of the mesophase. mdpi.com The rigid core of the 1,4-disubstituted benzene ring in this compound provides a solid foundation for building rod-like molecules, which are prone to forming liquid crystal phases.

By employing cross-coupling reactions to attach long alkyl or alkoxy chains to the this compound core, a variety of potential liquid crystals can be synthesized. The trifluoromethyl group, with its steric bulk and strong dipole moment, can induce or modify the liquid crystalline properties of the final molecule. For example, the synthesis of four-ring fluorinated liquid crystals with a terminal trifluoromethyl group has been shown to result in materials with a nematic phase over a broad temperature range. figshare.com

Table 2: Synthesis of Potential Liquid Crystalline Derivatives

| Starting Material | Reaction Type | Attached Group | Expected Mesophase | Reference |

| This compound | Suzuki Coupling | 4-Alkylphenylboronic acid | Nematic/Smectic | figshare.com |

| This compound | Sonogashira Coupling | 4-Alkoxyphenylacetylene | Nematic/Smectic | mdpi.com |

This table illustrates potential synthetic routes to liquid crystals based on the reactivity of the starting material.

The thermal stability of the resulting mesophases is often enhanced by the presence of the trifluoromethyl group. mdpi.com Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are the key techniques used to characterize the mesomorphic properties of these synthesized compounds, allowing for the determination of phase transition temperatures and the identification of the specific liquid crystal phases. mdpi.comfigshare.com The ability to systematically vary the length and nature of the terminal chains provides a powerful tool for tuning the mesomorphic properties for specific applications, such as in liquid crystal displays (LCDs).

Synthesis of Hetero-poly-functional Arenes

This compound serves as an excellent precursor for the synthesis of hetero-poly-functional arenes, which are aromatic compounds bearing multiple different functional groups. The differential reactivity of the two iodine atoms, influenced by the electronic effect of the trifluoromethyl group, can be exploited for the regioselective synthesis of complex molecules.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are powerful tools for the functionalization of the diiodo-aromatic core. It is often possible to selectively react one iodine atom over the other by carefully controlling the reaction conditions, such as the catalyst, ligands, and temperature. This stepwise functionalization allows for the introduction of two different substituents at the 1- and 4-positions of the 2-(trifluoromethyl)benzene core.

For example, a first Sonogashira coupling could be performed with a terminal alkyne, followed by a Suzuki coupling with an arylboronic acid at the remaining C-I bond. This would result in a hetero-poly-functional arene with both an acetylenic and an aryl substituent. Such molecules are valuable intermediates in the synthesis of more complex structures, including pharmaceuticals, agrochemicals, and materials for organic electronics.

Table 3: Stepwise Synthesis of a Hetero-poly-functional Arene

| Step | Reaction | Reagents | Product |

| 1 | Monofunctionalization (e.g., Sonogashira Coupling) | This compound, Terminal Alkyne, Pd-catalyst | 1-Iodo-4-(alkynyl)-2-(trifluoromethyl)benzene |

| 2 | Second Functionalization (e.g., Suzuki Coupling) | Product from Step 1, Arylboronic Acid, Pd-catalyst | 1-(Aryl)-4-(alkynyl)-2-(trifluoromethyl)benzene |

This table outlines a general strategy for the synthesis of hetero-poly-functional arenes.

The ability to create these complex aromatic structures opens up a vast chemical space for the design and synthesis of novel functional molecules with precisely controlled properties.

Non Covalent Interactions and Supramolecular Chemistry Involving 1,4 Diiodo 2 Trifluoromethyl Benzene

Halogen Bonding (XB) in Molecular and Supramolecular Architectures

Halogen bonding is the primary non-covalent interaction driving the self-assembly of 1,4-diiodo-2-(trifluoromethyl)benzene. This interaction occurs between an electrophilic region on the halogen atom, known as a σ-hole, and a Lewis base (an electron-rich site). nih.gov The strength and directionality of these bonds are highly tunable, making them a powerful tool for designing complex solid-state structures. researchgate.net The presence of the electron-withdrawing trifluoromethyl group is expected to enhance the positive electrostatic potential of the σ-holes on the adjacent iodine atoms, making them potent halogen bond donors. nih.gov

The interaction between iodine-based halogen bond donors and oxygen atoms, particularly from ethers, is a well-established motif in supramolecular chemistry. Studies on the analogous compound 1,4-diiodotetrafluorobenzene (B1199613) have shown that it forms defined structural motifs with etheric acceptors. acs.org These interactions are characterized by nearly linear C–I···O angles, a hallmark of strong halogen bonds. For this compound, similar I···O halogen bonds are anticipated. The carbonyl oxygen is a prominent Lewis base found in protein binding sites, and model calculations estimate the energy for I···O contacts to be substantial, in the range of 14.2–17.6 kJ/mol for iodobenzene (B50100) systems. acs.org The electron-withdrawing -CF₃ group in the ortho position would likely strengthen this interaction further compared to unsubstituted iodobenzene.

Halogen bonds can also be formed with the electron-rich π-systems of aromatic rings acting as the Lewis base. Research on the cocrystallization of 1,4-diiodotetrafluorobenzene with polyaromatic hydrocarbons (PAHs) such as naphthalene (B1677914) and phenanthrene (B1679779) has demonstrated the formation of one- and two-dimensional structures directed by C–I···π halogen bonds. These interactions are crucial in stabilizing the resulting supramolecular structures. Given the enhanced σ-hole of the iodine atoms in this compound, it is expected to form similar, if not stronger, C–I···π bonds with PAH acceptors, facilitating the construction of ordered, mixed-component solid-state materials.

The I···N halogen bond is one of the most robust and widely exploited interactions in crystal engineering. The nitrogen atoms in pyridine (B92270) and other heterocyclic compounds are excellent halogen bond acceptors. The formation of a 2:1 halogen-bonded complex between 3,5-bis-SF₅-iodobenzene and the bifunctional acceptor 1,4-diazabicyclo[2.2.2]octane (DABCO) highlights the reliability of this interaction with strongly activated donors. nih.gov Similarly, cocrystallization of this compound with various nitrogen-containing coformers is expected to yield highly predictable and stable supramolecular assemblies, such as 1D polymeric chains or discrete trimeric adducts, driven by strong I···N bonds. The high directionality of this bond, with C–I···N angles approaching 180°, is key to controlling the geometry of the resulting architecture.

Table 1: Representative I···N Halogen Bond Parameters in Cocrystals of Substituted Iodobenzenes with Nitrogen-based Acceptors This table presents data from analogous compounds to illustrate typical I···N halogen bond characteristics, as specific crystallographic data for this compound is not readily available.

| Halogen Bond Donor | Halogen Bond Acceptor | I···N Distance (Å) | C–I···N Angle (°) | Reference |

|---|---|---|---|---|

| 3,5-bis-NO₂-iodobenzene | 1,4-diazabicyclo[2.2.2]octane | - | - | nih.gov |

| Octafluoro-4,4'-diiodo-biphenyl | 2,6-Lutidine | 2.816 | - | researchgate.net |

| Pentafluoroiodobenzene | Pyridine | - | - | nih.gov |

Influence of the Trifluoromethyl Group on Halogen Bond Directionality and Strength

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its influence on halogen bonding is profound. The strength of a halogen bond correlates directly with the magnitude of the positive electrostatic potential (σ-hole) on the halogen atom. researchgate.net Electron-withdrawing substituents enhance this positive potential.

Studies on substituted iodobenzenes have shown that the position of the substituent is critical. An electron-withdrawing group in the ortho or para position to the iodine atom has a much stronger activating effect than one in the meta position. nih.govresearchgate.net In this compound, the -CF₃ group is ortho to the iodine at C2 and meta to the iodine at C4.

Activation of the Ortho Iodine (I@C2): The -CF₃ group at C2 will significantly increase the positive character of the σ-hole on the adjacent iodine atom. This "ortho-effect" has been observed in other systems, such as with o-SF₅- and o-NO₂-substituted iodobenzenes, which are highly effective halogen bond donors. nih.govresearchgate.net

Lesser Activation of the Meta Iodine (I@C4): The effect of the -CF₃ group on the iodine at the C4 position will be less pronounced, as the inductive effect diminishes with distance and meta-substituents are generally less effective at activating halogen bonds. researchgate.net

This electronic asymmetry means that the two iodine atoms in this compound are not equivalent. The iodine at C2 is a much stronger halogen bond donor than the one at C4. This difference can be exploited to achieve regioselective binding in supramolecular synthesis. Furthermore, the bulky nature of the -CF₃ group can introduce steric hindrance, which may influence the preferred orientation of acceptor molecules, adding another layer of control over the final architecture.

Table 2: Calculated Electrostatic Potential Maxima (V_s,max) on Iodine for Various Substituted Iodobenzenes This table showcases the calculated effect of different electron-withdrawing groups and their positions on the σ-hole of iodine, providing context for the expected high potential of the ortho-iodine in this compound.

| Compound | V_s,max on Iodine (kJ/mol) | Reference |

|---|---|---|

| Iodobenzene | 100.2 | researchgate.net |

| p-NO₂-iodobenzene | 134.6 | researchgate.net |

| m-NO₂-iodobenzene | 119.5 | researchgate.net |

| o-NO₂-iodobenzene | 141.7 | researchgate.net |

| p-SF₅-iodobenzene | 116.6 | researchgate.net |

| m-SF₅-iodobenzene | 115.3 | researchgate.net |

| o-SF₅-iodobenzene | 138.8 | researchgate.net |

| Pentafluoroiodobenzene | 150.9 | researchgate.net |

Design Principles for Halogen-Bonded Assemblies

The rational design of supramolecular assemblies using this compound relies on several key principles derived from its unique structure:

Donor Strength and Tunability: The presence of the -CF₃ group makes the molecule a strong halogen bond donor. The strength of the interaction can be tuned by carefully selecting the halogen bond acceptor; stronger Lewis bases will form stronger bonds. researchgate.net

Asymmetric Ditopic Nature: The molecule acts as a ditopic (two-site) donor, but the two iodine sites are electronically distinct. This asymmetry can be used to build heterofunctional or non-symmetrical assemblies by targeting the more activated ortho-iodine site with a specific acceptor.

High Directionality: Halogen bonds are highly directional, with C–I···X angles typically approaching 180°. acs.org This predictability is fundamental to crystal engineering, allowing for the programmed assembly of molecules into desired one-, two-, or three-dimensional networks.

Steric Control: The bulk of the -CF₃ group can be used to sterically guide incoming acceptor molecules, influencing the packing arrangement and potentially favoring certain polymorphs or architectures over others.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR Spectroscopy for Fluorine-Containing Systems

¹⁹F NMR is a highly sensitive technique for the analysis of organofluorine compounds. A ¹⁹F NMR spectrum of this compound would be expected to show a singlet for the -CF₃ group. The chemical shift of this signal would be characteristic of a trifluoromethyl group attached to an aromatic ring and could be influenced by the presence of the two iodine atoms.

Future Research Directions and Emerging Paradigms

Development of Catalytic and Stereoselective Transformations

The presence of two distinct carbon-iodine bonds in 1,4-diiodo-2-(trifluoromethyl)benzene offers a prime opportunity for the development of highly selective catalytic transformations. The electron-withdrawing trifluoromethyl group influences the electronic properties of the adjacent C-I bond, making it chemically distinct from the second C-I bond. Future research will likely focus on leveraging this difference to achieve regioselective functionalization.

Key research areas include:

Regioselective Cross-Coupling: Developing catalytic systems (e.g., based on palladium, copper, or nickel) that can selectively activate one C-I bond over the other. This would allow for the stepwise introduction of different functional groups, creating complex, unsymmetrically substituted benzene (B151609) rings.

Stereoselective Catalysis: For reactions that generate new chiral centers, the development of asymmetric catalytic methods is a significant frontier. While the parent molecule is achiral, its derivatives can be prochiral, opening avenues for enantioselective transformations guided by chiral ligands. Research on catalysis-based 1,4-difunctionalization of dienes highlights the potential for creating stable tertiary fluoride (B91410) centers, a concept that could be adapted to reactions involving the trifluoromethyl group of this compound. nih.gov

| Transformation Type | Potential Catalyst | Research Goal | Related Findings |

| Suzuki-Miyaura Coupling | Palladium(0) with specialized ligands | Stepwise, regioselective arylation at C4 and then C1. | Ortho-substituents like -CF3 are known to influence coupling efficiency. beilstein-journals.org |

| Sonogashira Coupling | Copper(I)/Palladium(0) | Selective alkynylation to build rigid molecular scaffolds. | Hypervalent iodine compounds, derived from iodoarenes, are key in modern synthesis. beilstein-journals.orgbeilstein-journals.org |

| Buchwald-Hartwig Amination | Palladium or Nickel complexes | Controlled introduction of amine functionalities. | The development of catalysts for challenging amination reactions is ongoing. |

| Asymmetric Lithiation-Substitution | Chiral Ligand/Butyllithium | Enantioselective synthesis of atropisomeric biaryls. | Stereoselective synthesis is a major goal in modern organic chemistry. researchgate.net |

Integration into Flow Chemistry and Automated Synthesis

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, improved heat and mass transfer, and ease of scalability. researchgate.netansto.gov.au For a substrate like this compound, which may be involved in highly exothermic or rapid reactions (e.g., metal-halogen exchange), flow chemistry represents a paradigm shift.

Future applications in this area include:

Controlled Monofunctionalization: Using flow reactors to precisely control stoichiometry and residence time, enabling the isolation of mono-substituted intermediates that are difficult to obtain in batch. nih.gov

Hazardous Reagent Handling: Safely generating and using reactive organometallic intermediates (e.g., aryllithium or Grignard reagents) in-line, immediately consuming them in the next reaction step. researchgate.net

Automated Library Synthesis: Integrating flow reactors with automated purification and analysis systems to rapidly generate libraries of derivatives for screening, particularly in drug discovery. nih.gov This approach allows for the efficient exploration of chemical space around the core scaffold. nih.govuc.pt

Exploration of Novel Bioactive Scaffolds Incorporating the Compound

The trifluoromethyl group is a well-established feature in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and cell permeability. The this compound scaffold is an ideal starting point for the synthesis of novel bioactive molecules. bohrium.commdpi.comresearchgate.net

Emerging research directions focus on:

Synthesis of Diaryl-λ³-iodonium Salts: Using the compound as a precursor to create diaryl-λ³-iodonium salts. These hypervalent iodine compounds are not only useful synthetic reagents but have also shown potential as antimicrobial and enzyme-inhibiting agents. beilstein-journals.org Research has indicated that ortho-substituted diaryliodonium salts with groups like -CF3 can exhibit impressive cytotoxic activity against cancer cell lines. beilstein-journals.org

Building Blocks for Complex Molecules: Employing the di-iodo scaffold to construct larger, complex molecules through sequential cross-coupling reactions. This allows for the creation of diverse molecular shapes and the introduction of various pharmacophores, targeting a wide range of biological systems.

Scaffold Functionalization: Bioactive scaffolds are increasingly used in tissue engineering, and functionalizing them with specific molecules can promote desired biological outcomes. nih.govnih.govresearchgate.net Derivatives of this compound could be attached to polymer backbones to create new biomaterials with tailored properties.

Advanced Spectroscopic Probes and In Situ Reaction Monitoring

Understanding reaction mechanisms and kinetics is crucial for optimization and control. Advanced spectroscopic techniques are poised to provide unprecedented insight into the transformations of this compound.

Future research will likely involve:

In Situ NMR and IR Spectroscopy: Monitoring reactions in real-time to observe the formation of intermediates, track the consumption of starting materials, and identify byproducts. The presence of the ¹⁹F nucleus in the trifluoromethyl group provides a powerful and sensitive spectroscopic handle for ¹⁹F NMR, allowing for clean and quantitative monitoring of reaction progress. beilstein-journals.org

Raman Spectroscopy: Using Raman probes, particularly in flow reactors, to gain mechanistic information without the need for sample extraction. This is especially useful for reactions involving solid catalysts or heterogeneous mixtures.

Crystallographic Studies: X-ray crystallography of derivatives can reveal detailed information about molecular geometry and intermolecular interactions, which is crucial for rational drug design and crystal engineering. sinop.edu.tr

Synergistic Experimental and Computational Approaches for Mechanistic Insights

The combination of experimental work and computational modeling provides a powerful synergy for understanding and predicting chemical reactivity. rsc.org For a molecule with multiple reactive sites like this compound, this dual approach is invaluable.

Key areas for synergistic research include:

Density Functional Theory (DFT) Calculations: Using DFT to model reaction pathways, calculate activation energies for the substitution at each iodine atom, and predict the regioselectivity of catalytic reactions. researchgate.netresearchgate.net This can guide the choice of catalysts, ligands, and reaction conditions, reducing the amount of empirical screening required.

Modeling Intermolecular Interactions: Computational methods can elucidate the non-covalent interactions that govern molecular recognition and crystal packing, which is essential for designing enzyme inhibitors or new materials. researchgate.net

Predicting Spectroscopic Signatures: Calculating NMR shifts and IR frequencies to aid in the characterization of new compounds and to assign the spectra of transient intermediates observed experimentally. researchgate.net

Sustainable and Atom-Economical Synthetic Strategies

Modern chemical synthesis places a strong emphasis on "green chemistry" principles, which prioritize waste reduction, energy efficiency, and the use of renewable resources. rsc.org Atom economy, a concept that measures how many atoms from the reactants are incorporated into the final product, is a key metric for sustainability. scranton.edujocpr.comrsc.orgrsc.org

Future research should focus on:

Catalytic over Stoichiometric Reagents: Developing catalytic versions of reactions that traditionally use stoichiometric reagents to reduce waste. For instance, catalytic C-H activation could provide an alternative to cross-coupling reactions that use pre-functionalized organometallic reagents.

Improving Atom Economy: While cross-coupling reactions are powerful, their atom economy is often low due to the use of stoichiometric bases and the generation of salt byproducts. Future strategies could involve designing tandem or one-pot reactions where byproducts from one step are consumed in the next. researchgate.net

Eco-Friendly Solvents and Conditions: Exploring the use of greener solvents (e.g., water, acetonitrile) and reducing energy consumption by developing reactions that proceed efficiently at lower temperatures. rsc.orgrsc.org

| Reaction Type | Conventional Approach | Atom-Economical Alternative | Sustainability Benefit |

| Biaryl Synthesis | Suzuki Coupling (generates boronic acid waste and salt byproducts) | Catalytic C-H Arylation (couples arene directly) | Reduces waste, fewer synthetic steps. |

| Functionalization | Metal-Halogen Exchange (uses stoichiometric organolithium) | Direct Catalytic Functionalization | Avoids cryogenic temperatures and highly reactive reagents. |

| Solvent Use | Anhydrous THF, Toluene | Water, Acetonitrile, or solvent-free conditions | Reduces toxicity, cost, and environmental impact. rsc.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.